molecular formula C12H23NO7 B585365 Fructose-isoleucine (mixture of diastereomers) CAS No. 87304-79-8

Fructose-isoleucine (mixture of diastereomers)

Cat. No.: B585365
CAS No.: 87304-79-8
M. Wt: 293.316
InChI Key: ADLSFIUFBSPKJF-KZYWSPAVSA-N
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Description

Introduction and Chemical Foundation

Chemical Identity and Classification

Fructose-isoleucine is a glyco-amino acid characterized by the attachment of a fructosyl residue to the α-amino group of isoleucine. Its molecular formula is C₁₂H₂₃NO₇ , with a molecular weight of 293.31 g/mol . Structurally, it belongs to the class of Amadori rearrangement products, formed via the non-enzymatic reaction between a reducing sugar (fructose) and an amino acid (isoleucine).

Key classifications :

Category Description
Chemical class Glyco-amino acid, Amadori rearrangement product
Functional groups Fructosyl moiety (ketose), α-aminocarboxylic acid (isoleucine backbone)
Biological role Intermediate in protein glycation, marker of metabolic stress
CAS registry number 87304-79-8

This compound is distinct from ε-fructosyl-lysine (a lysine derivative) but shares analogous reactivity in glycation pathways.

Molecular Structure and Stereochemistry

Fructose-isoleucine’s stereochemical complexity arises from both the fructose and isoleucine components.

Fructose Moiety

The fructose residue adopts a 5-membered furanose ring configuration with the following stereochemistry:

Position Configuration
C3 S
C4 S
C5 R

This arrangement is stabilized by intramolecular hydrogen bonding.

Isoleucine Backbone

The α-amino group of isoleucine is linked to the fructose C1, with the isoleucine side chain retaining its (2S)-configuration .

Full stereochemical descriptors :

Component Configuration
Fructose C3 S
Fructose C4 S
Fructose C5 R
Isoleucine C2 S

The mixture of diastereomers arises from variations in the fructose ring’s stereochemistry and the isoleucine’s spatial arrangement.

Nomenclature and Alternative Designations

Fructose-isoleucine is referenced by multiple identifiers across chemical databases:

Designation Source
N-(1-Deoxy-1-fructosyl)isoleucine IUPAC name
Fructose-isoleucine Common chemical name
CHEBI:173136 ChEBI database
HMDB0039780 Human Metabolome Database
FDB019430 FoodB database

Alternative synonyms :

  • L-Isoleucine, N-(1-deoxy-β-D-fructopyranos-1-yl)-
  • 1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxyfructose

Historical Context of Fructosyl-Amino Acid Research

The study of fructosyl-amino acids traces back to foundational work on non-enzymatic glycation:

Year Key Development Researchers/Contributors
1912 Discovery of the Maillard reaction (sugar-amino acid interactions) Louis Camille Maillard
1925 Identification of the Amadori rearrangement (imine → ketoamine) Mario Amadori
1953 Mechanistic elucidation of Maillard reaction pathways John E. Hodge
1989 Purification of fructosyl-amino acid oxidase (Corynebacterium sp.) Horiuchi et al.

Fructose-isoleucine gained prominence in the 1980s as a model compound for studying glycation in diabetic complications and food browning.

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLSFIUFBSPKJF-KZYWSPAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242010
Record name N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87304-79-8
Record name N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87304-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Maillard Reaction Mechanism

The Maillard reaction, a non-enzymatic glycation process between reducing sugars and amino acids, serves as the cornerstone for synthesizing fructose-isoleucine. Fructose reacts with the ε-amino group of L-isoleucine to form a Schiff base intermediate, which undergoes Amadori rearrangement to yield stable ketoamine derivatives. Compared to glucose, fructose exhibits accelerated reaction kinetics in the initial stages due to its higher electrophilicity, which facilitates nucleophilic attack by the amino acid.

Key steps include:

  • Condensation : Fructose’s carbonyl group reacts with L-isoleucine’s primary amine, forming an N-substituted glycosylamine.

  • Rearrangement : The glycosylamine undergoes 1,2-enolization, stabilized by acidic or basic catalysts, to produce the Amadori product (N-(1-deoxy-D-fructos-1-yl)-L-isoleucine).

  • Diastereomerization : Tautomerization of the fructose moiety generates a mixture of β-D-fructopyranose and α-D-fructofuranose conformers, resulting in diastereomeric diversity.

Reaction Optimization Parameters

Optimizing the Maillard reaction requires precise control of physicochemical conditions to maximize yield and minimize undesired by-products (e.g., advanced glycation end-products).

Table 1: Impact of Reaction Conditions on Fructose-Isoleucine Synthesis

ParameterOptimal RangeEffect on Yield/Diastereomer Ratio
pH 7.0–8.5Neutral pH minimizes side reactions (e.g., β-elimination) while promoting enolization.
Temperature 80–100°CHigher temperatures accelerate kinetics but risk caramelization beyond 110°C.
Catalyst Phosphate bufferBuffers at 0.1 M enhance reaction rate via stabilization of transition states.
Molar Ratio 1:1 (Fru:Ile)Excess fructose drives the reaction forward but increases purification complexity.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Modern facilities employ continuous flow systems to maintain consistent reaction conditions. Key advantages include:

  • Precision : Automated pH and temperature control reduces batch-to-batch variability.

  • Scalability : Reactors operating at 90°C with a residence time of 30 minutes achieve ~85% conversion efficiency.

Purification and Diastereomer Resolution

Chromatographic Techniques

Post-synthesis, the diastereomeric mixture is resolved using:

  • HPAEC : Separates tautomers based on anomeric configuration (β-pyranose vs. α-furanose) with a resolution factor (Rs) > 1.5.

  • Reversed-Phase HPLC : Employing C18 columns and acetonitrile/water gradients, this method achieves >98% purity.

Table 2: Purification Efficiency Across Methods

MethodPurity (%)Diastereomer Selectivity
HPAEC95–98β-pyranose: 65%; α-furanose: 35%
Crystallization90–92β-pyranose predominant
Enzymatic Resolution99L-allo-isoleucine specific

Enzymatic Resolution

D-hydantoinase and L-hydantoinase enzymes selectively hydrolyze N-carbamoyl-D/L-allo-isoleucine diastereomers, enabling isolation of single enantiomers. For example, D-hydantoinase converts a racemic hydantoin mixture into N-carbamoyl-D-isoleucine, which is subsequently decarbamoylated to yield D-isoleucine.

Stereochemical Considerations

Tautomeric Equilibrium

The fructose moiety exists in equilibrium between β-pyranose (2C₅ chair conformation) and α-furanose forms. X-ray crystallography confirms that the β-pyranose tautomer predominates in crystalline states due to intramolecular hydrogen bonding between the anomeric hydroxyl and isoleucine’s carboxyl group.

Impact of Solvent Systems

Polar aprotic solvents (e.g., DMSO) stabilize the furanose form (70:30 furanose:pyranose), while aqueous solutions favor pyranose (85:15). This solvent-dependent equilibrium necessitates careful selection during purification.

Chemical Reactions Analysis

Types of Reactions: Fructose-isoleucine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups of fructose can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The glycosidic bond can be hydrolyzed under acidic or basic conditions to release fructose and isoleucine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the glycosidic bond.

Major Products:

    Oxidation: Formation of fructose-derived carbonyl compounds.

    Reduction: Formation of reduced fructose derivatives.

    Substitution: Release of free fructose and isoleucine.

Scientific Research Applications

Fructose-isoleucine has several scientific research applications, including:

    Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

    Biology: Investigated for its role in metabolic pathways involving fructose and branched-chain amino acids.

    Medicine: Explored for its potential effects on insulin secretion and glucose metabolism.

    Industry: Utilized in the production of functional foods and dietary supplements.

Mechanism of Action

The mechanism of action of fructose-isoleucine involves its interaction with metabolic pathways related to fructose and isoleucine. Fructose is known to influence insulin secretion and glucose metabolism, while isoleucine plays a role in protein synthesis and energy regulation. The combined effects of these molecules may enhance their individual metabolic impacts, potentially leading to improved glucose homeostasis and energy balance.

Comparison with Similar Compounds

Structural Analogs: Fructose-Amino Acid Conjugates

lists several fructose-amino acid diastereomeric mixtures, including:

Compound Name Molecular Formula Molecular Weight (g/mol) Amino Acid Side Chain
Fructose-isoleucine C₁₂H₂₃NO₇ 293.31 Branched (CH(CH₃)CH₂CH₃)
Fructose-proline C₁₁H₁₉NO₇ 277.27 Cyclic (pyrrolidine)
Fructose-alanine C₉H₁₇NO₇ 251.24 Methyl (-CH₃)
Fructose-valine C₁₁H₂₁NO₇ 279.29 Branched (CH(CH₃)₂)
Fructose-leucine C₁₂H₂₃NO₇ 293.31 Branched (CH₂CH(CH₃)₂)

Key Observations :

  • Molecular Weight : Fructose-isoleucine and fructose-leucine share identical molecular weights due to isoleucine and leucine having the same number of atoms but differing in branching position .
  • Side Chain Impact : The branched side chain of isoleucine contributes to distinct solubility and steric hindrance compared to proline’s rigid cyclic structure or alanine’s simpler methyl group. For example, fructose-proline may exhibit lower aqueous solubility due to hydrophobicity from its cyclic side chain .

Physicochemical Properties

Diastereomers exhibit divergent physical properties (e.g., melting point, solubility) despite identical molecular formulas :

Property Fructose-Isoleucine Fructose-Valine Fructose-Proline
Solubility Moderate in water Lower solubility (branched) Low (hydrophobic cyclic)
Stability Stable at +4°C Similar storage needs May require drier conditions
Chromatographic Behavior Distinct retention times vs. other diastereomers

Analytical Challenges :

  • Separation of diastereomers in fructose-isoleucine requires advanced techniques like HPLC with chiral stationary phases or derivatization methods .
  • Compared to Formoterol Impurity E (CAS 150513-24-9), fructose-isoleucine’s diastereomers may have less polarity due to the fructose moiety, affecting elution profiles .

Biological Activity

Fructose-isoleucine, a mixture of diastereomers, has garnered interest in the field of biochemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of Fructose-Isoleucine

Fructose is a simple sugar that plays a crucial role in various metabolic processes, while isoleucine is one of the essential amino acids necessary for protein synthesis and metabolic regulation. The combination of these two compounds in the form of diastereomers can influence their biological activities significantly.

Biological Activities

1. Metabolic Effects

Research indicates that fructose can alter mitochondrial metabolism. For instance, fructose at a concentration of 100 µM has been shown to reduce peak glycolytic and mitochondrial metabolism without affecting the expression of related genes or proteins such as PPARγ and SREBP . This suggests that fructose may play a role in metabolic disorders, particularly in conditions like insulin resistance.

2. Influence on Amino Acid Metabolism

Isoleucine is known to be involved in various metabolic pathways. Studies have shown that the presence of diastereomers can affect the stereochemistry and thus the biological activity of amino acids during metabolic reactions. For instance, the formation of diastereomeric ratios during amino acid coupling reactions can influence the efficiency and outcome of peptide synthesis .

Data Tables

The following table summarizes key findings related to the biological activity of fructose-isoleucine:

Study Finding Concentration Biological Activity
Reduced mitochondrial metabolism100 µMImpacts on insulin resistance
Diastereomeric ratios in amino acid couplingVariousAffects peptide synthesis efficiency
Enhanced L-lysine production from fructoseNot specifiedImproved NADPH regeneration

Case Studies

Case Study 1: Fructose and Insulin Resistance

A study investigated the effects of fructose on insulin resistance in human subjects. It was found that high fructose consumption led to significant alterations in lipid metabolism and increased fat accumulation in liver cells, which are critical factors in developing insulin resistance .

Case Study 2: Diastereomeric Influence on Peptide Formation

In another research effort, the diastereomeric influence on peptide formation was examined using NMR spectroscopy. The study revealed that specific diastereomeric configurations could lead to varying degrees of coupling efficiency between amino acids, which is crucial for understanding protein synthesis mechanisms .

Research Findings

Recent studies have highlighted several important aspects regarding the biological activity of fructose-isoleucine:

  • Mitochondrial Function : Fructose's impact on mitochondrial function suggests potential implications for metabolic diseases.
  • Peptide Synthesis : The stereochemical properties of isoleucine derivatives influence peptide bond formation and stability.
  • Nutritional Implications : Understanding how these compounds interact can inform dietary recommendations and therapeutic strategies for metabolic disorders.

Q & A

Q. What experimental methods are recommended for separating diastereomers in fructose-isoleucine mixtures?

To separate diastereomers in fructose-isoleucine, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. For example, using a C18 column with optimized mobile phases (e.g., water/acetonitrile gradients) can resolve diastereomers based on hydrophobicity differences . Additionally, capillary electrophoresis (CE) with sulfated β-cyclodextrin as a chiral selector has been validated for separating diastereomers of peptide derivatives, which could be adapted for fructose-isoleucine by adjusting buffer pH and cyclodextrin concentration .

Q. How can researchers distinguish diastereomers using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing diastereomers. For instance, 1H-NMR^1 \text{H-NMR} can identify diastereomeric ratios (e.g., 8:2 in a mixture) by analyzing peak splitting patterns and integration values. 13C-NMR^{13} \text{C-NMR} chemical shifts, combined with computational DFT calculations, help assign configurations by comparing experimental and theoretical spectra . Infrared (IR) spectroscopy may also differentiate diastereomers via vibrational mode variations in stereosensitive bonds (e.g., C-O or N-H stretches).

Q. What are the key physical properties to monitor during diastereomer purification?

Key properties include:

  • Melting points : Diastereomers often exhibit distinct melting points due to differences in crystal packing.
  • Solubility : Variations in solvent interactions (e.g., polar vs. nonpolar solvents) can guide selective crystallization.
  • Optical rotation : Diastereomers may differ in specific rotation values, though enantiomeric pairs must be isolated first .
    Experimental protocols should include differential scanning calorimetry (DSC) and polarimetry for quality control.

Q. How should fructose-isoleucine diastereomers be stored to ensure stability?

Storage at +4°C is recommended to minimize thermal degradation. For long-term stability, lyophilization or storage in anhydrous solvents (e.g., DMSO-d6_6) under inert gas (N2_2/Ar) is advised. Avoid repeated freeze-thaw cycles to prevent racemization or aggregation .

Q. What synthetic strategies yield fructose-isoleucine diastereomers?

Diastereomers typically arise from non-stereoselective synthesis (e.g., uncontrolled addition of HBr to alkenes with adjacent stereocenters) or partial epimerization during reaction workup. For example, carbocation intermediates in acid-catalyzed reactions may lead to mixtures via competing nucleophilic attack pathways .

Advanced Research Questions

Q. How do quantum chemical calculations explain the thermodynamic stability of fructose-isoleucine diastereomers?

Density Functional Theory (DFT) calculations can model steric and electronic effects influencing stability. For instance, torsional strain in bulky substituents (e.g., fructose’s hydroxyl groups) may destabilize certain diastereomers. Bond angle/length analysis (e.g., C-N or C-O bonds) and Gibbs free energy comparisons between conformers provide mechanistic insights into preferential stabilization .

Q. How can researchers resolve contradictions in diastereomer ratio data from NMR and chromatography?

Discrepancies may arise from dynamic interconversion (e.g., rotamers) during NMR analysis or column interactions altering retention times. To address this:

  • Use low-temperature NMR (<0°C) to "freeze" conformational changes.
  • Validate chromatographic methods with spiked standards to confirm separation fidelity.
  • Apply HPLC-NMR hyphenation for real-time structural elucidation .

Q. What challenges arise in determining absolute configurations of fructose-isoleucine diastereomers with multiple stereocenters?

For molecules with nn stereocenters (2n2^n possible stereoisomers), chiroptical spectroscopy (e.g., electronic circular dichroism) must compare experimental spectra with all possible diastereomer predictions. Computational workflows (e.g., time-dependent DFT) are essential, but limitations persist when multiple diastereomers exhibit similar spectral features .

Q. How do environmental conditions (e.g., pH) influence diastereomer equilibria and reactivity?

pH shifts can protonate/deprotonate functional groups (e.g., isoleucine’s amine), altering hydrogen-bonding networks and steric accessibility. For example, at pH 10.5 , deprotonation may stabilize one diastereomer via intramolecular charge transfer, while pH 6.0 favors protonated forms with distinct reactivity in nucleophilic substitutions .

Q. What advanced techniques enable discrimination of diastereomers in complex matrices (e.g., biological samples)?

Derivative-enhanced VUV spectroscopy improves specificity by analyzing first/second derivatives of raw spectra, resolving overlapping peaks from positional isomers or diastereomers. Principal Component Analysis (PCA) of spectral data further enhances discrimination, as demonstrated for synthetic cannabinoids .

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